molecular formula C21H27BrClN5O6 B12824935 2-Arg-obzl(4-no2)hydrochloride and hydrobromide

2-Arg-obzl(4-no2)hydrochloride and hydrobromide

Cat. No.: B12824935
M. Wt: 560.8 g/mol
InChI Key: UPAWMUBZKNVJDT-NTEVMMBTSA-N
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Description

2-Arg-obzl(4-no2)hydrochloride and hydrobromide are chemical compounds with the molecular formula C21H26ClN5O6 and C21H26BrN5O6, respectively. These compounds are derivatives of arginine, an amino acid, and are often used in various chemical and biological research applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide typically involves the protection of the arginine amino group followed by the introduction of the benzyl (obzl) and nitro (4-no2) groups. The hydrochloride and hydrobromide salts are then formed by reacting the intermediate compound with hydrochloric acid or hydrobromic acid, respectively.

    Protection of Arginine: The amino group of arginine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.

    Introduction of Benzyl and Nitro Groups: The protected arginine is then reacted with benzyl chloride and a nitro compound under specific conditions to introduce the benzyl and nitro groups.

    Formation of Hydrochloride and Hydrobromide Salts: The intermediate compound is treated with hydrochloric acid or hydrobromic acid to form the hydrochloride and hydrobromide salts.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final products are then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Arg-obzl(4-no2)hydrochloride and hydrobromide can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-Arg-obzl(4-no2)hydrochloride and hydrobromide are used in various scientific research applications, including:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

    Biology: They are used in studies involving protein modification and enzyme inhibition.

    Medicine: Research into potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide involves their interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Arg-obzl(4-no2)acetate
  • 2-Arg-obzl(4-no2)sulfate
  • 2-Arg-obzl(4-no2)phosphate

Uniqueness

2-Arg-obzl(4-no2)hydrochloride and hydrobromide are unique due to their specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrochloride and hydrobromide salts allows for versatility in different experimental conditions and applications.

Properties

Molecular Formula

C21H27BrClN5O6

Molecular Weight

560.8 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrobromide;hydrochloride

InChI

InChI=1S/C21H25N5O6.BrH.ClH/c22-20(23)24-12-4-7-18(25-21(28)32-14-15-5-2-1-3-6-15)19(27)31-13-16-8-10-17(11-9-16)26(29)30;;/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,25,28)(H4,22,23,24);2*1H/t18-;;/m0../s1

InChI Key

UPAWMUBZKNVJDT-NTEVMMBTSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Br

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Br

Origin of Product

United States

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